molecular formula C16H19N3O4 B2493779 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941970-64-5

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2493779
CAS No.: 941970-64-5
M. Wt: 317.345
InChI Key: WTROPKYIUGAZEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction. The starting material, 4-methoxycyclohexan-1-one, undergoes a series of transformations to form the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for higher yields and cost-effectiveness. The process involves the use of catalytic hydrogenation and oxidation under controlled conditions to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with delta opioid receptors. The compound binds to these receptors, triggering a cascade of intracellular events that result in analgesic effects. The molecular targets include G-protein coupled receptors, which play a crucial role in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4-Methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific functional groups and its high selectivity for delta opioid receptors. This selectivity makes it a promising candidate for developing new analgesic drugs with fewer side effects compared to non-selective opioid agonists .

Properties

IUPAC Name

8-(4-methoxybenzoyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-18-14(21)16(17-15(18)22)7-9-19(10-8-16)13(20)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTROPKYIUGAZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC=C(C=C3)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.